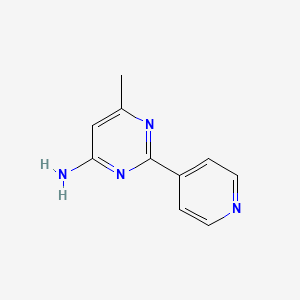

6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Agrochemical Research

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is integral to life itself, forming the basic structure of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govscielo.br Beyond its role in nucleic acids, the pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its versatile and diverse biological activities. nih.gov Pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a wide range of applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. evitachem.comgoogle.com

In medicinal chemistry, the pyrimidine ring's ability to form multiple hydrogen bonds and engage in various interactions allows it to bind effectively to a wide array of biological targets, particularly protein kinases. nih.govscielo.br This has led to the development of numerous successful drugs. For instance, the anticancer drug Imatinib, a tyrosine kinase inhibitor, incorporates a pyridinylpyrimidine moiety, highlighting the therapeutic potential of this specific combination of heterocyclic rings. scielo.brgoogle.com Currently, a significant number of FDA-approved anticancer drugs contain the pyrimidine ring system. google.com

In the realm of agrochemical research, pyrimidine derivatives have also demonstrated considerable utility. They are found in various pesticides, including fungicides and insecticides. researchgate.net Furthermore, certain pyrimidine-based compounds have been shown to exhibit herbicidal properties and act as plant growth stimulators, indicating the scaffold's broad applicability beyond medicine. researchgate.netresearchgate.netbldpharm.com The continuous exploration of novel pyrimidine derivatives is fueled by the need for new preparations with different mechanisms of action to address challenges like pesticide resistance. researchgate.net

Overview of the 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine Chemical Structure and its Heterocyclic Derivatives

The chemical structure of this compound is characterized by a central pyrimidine ring. This ring is substituted at the 2-position with a pyridin-4-yl group, at the 4-position with an amine group (-NH2), and at the 6-position with a methyl group (-CH3).

The molecule consists of two interconnected nitrogen-containing heterocyclic rings: a pyrimidine and a pyridine (B92270). The amine group can act as a nucleophile, and its basic nature allows for the formation of salts. evitachem.com The arrangement of nitrogen atoms in both rings makes them good hydrogen bond acceptors, a key feature for interaction with biological targets.

Below are the key chemical properties of this compound:

| Property | Value | Source |

| CAS Number | 61310-35-8 | molbase.comsigmaaldrich.com |

| Molecular Formula | C10H10N4 | sigmaaldrich.com |

| Molecular Weight | 186.213 g/mol | sigmaaldrich.com |

Derivatives of this compound generally involve modifications at the amine group or substitutions on the pyrimidine or pyridine rings. For instance, related structures are key intermediates in the synthesis of more complex molecules like the kinase inhibitors Imatinib and Nilotinib, where the amine group of the pyridinylpyrimidine core is linked to other phenyl groups. google.com The synthesis of the core structure itself can start from precursors like 4-Cyanopyridine or involve intermediates such as 4-chloro-6-methyl-2-pyridin-4-ylpyrimidine. sigmaaldrich.com The broader class of 2-aminopyrimidine (B69317) derivatives is rich, with numerous variations developed for applications ranging from medicinal chemistry to materials science. google.comresearchgate.netnih.gov

Historical Context of Pyrimidine-Based Research Relevant to the Compound

The systematic study of pyrimidines began in the late 19th century. scielo.br Pinner first proposed the name "pyrimidin" in 1885, and the parent compound was synthesized in 1900. scielo.br However, the most significant chapter in the history of pyrimidine research, particularly for compounds like this compound, is linked to the rise of targeted cancer therapy and the development of kinase inhibitors.

The recognition of protein kinases as viable drug targets in the early 1980s set the stage for a new era in drug discovery. scielo.br A major breakthrough occurred in 2001 with the FDA approval of Imatinib for the treatment of chronic myelogenous leukemia. rsc.org Imatinib was a rationally designed small molecule that inhibits the Bcr-Abl protein kinase. rsc.org The core of Imatinib features a pyridinylpyrimidine structure, demonstrating the power of this scaffold to selectively target the ATP-binding site of specific kinases. google.com

This success spurred intense research into other pyrimidine-based kinase inhibitors. The 2-aminopyrimidine scaffold, as seen in the title compound, became a common starting point for the design of inhibitors for various kinases, including Aurora kinases and Polo-like kinases, which are crucial for cell cycle regulation. google.com The historical development from the fundamental synthesis of pyrimidine to its application in life-saving, targeted cancer therapies provides the crucial context for the continued scientific interest in molecules like this compound.

Structure

3D Structure

Properties

CAS No. |

61310-35-8 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methyl-2-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

KNKKGGMVDGAMLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=NC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 6 Methyl 2 Pyridin 4 Yl Pyrimidin 4 Amine Derivatives

Reactivity at the Pyrimidine (B1678525) Core (e.g., Nucleophilic Substitution at C-4)

The pyrimidine ring in 6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present. The C-4 position, already bearing an amino group, can be a site for nucleophilic substitution, typically by first converting the amino group into a better leaving group or by starting from a precursor with a leaving group at this position, such as a halogen.

For instance, in related 2,4-disubstituted pyrimidines, a chloro group at the C-4 position is readily displaced by various nucleophiles. The synthesis of 2,4-disubstituted pyrimidine derivatives often starts from 2,4-dichloropyrimidine (B19661), where the C-4 chlorine is more reactive towards nucleophilic aromatic substitution than the C-2 chlorine. This differential reactivity allows for sequential and regioselective substitution. For example, reaction with an amine at a lower temperature can selectively displace the C-4 chlorine, followed by displacement of the C-2 chlorine with a different nucleophile at a higher temperature.

In the context of this compound, a synthetic strategy to modify the C-4 position could involve starting with 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine. This intermediate would allow for the introduction of a wide range of nucleophiles at the C-4 position, including amines, alcohols, and thiols, to generate a library of analogues. The reactivity of the C-4 position is influenced by the electronic nature of the substituent at the C-2 position. The electron-withdrawing nature of the pyridin-4-yl ring would further activate the pyrimidine ring towards nucleophilic attack.

A study on 2,4,6-trichloropyrimidine (B138864) demonstrated the regioselective substitution of the chlorine atoms, with the C-4 and C-6 positions being more reactive than the C-2 position. This principle can be applied to the targeted synthesis of derivatives of this compound.

Transformations of the Pyridin-4-yl Moiety

The pyridin-4-yl moiety offers several avenues for chemical modification. The nitrogen atom in the pyridine (B92270) ring can be quaternized to form pyridinium salts, which can alter the electronic properties and solubility of the molecule. Furthermore, the pyridine ring itself can undergo substitution reactions, although it is generally less reactive towards electrophilic substitution than benzene.

A key strategy for modifying the pyridin-4-yl moiety is through bioisosteric replacement. In medicinal chemistry, a pyridine ring is often replaced with other aromatic or heteroaromatic rings to modulate biological activity, physicochemical properties, and metabolic stability. For example, a pyridine ring can be replaced by a phenyl, thiophene, or furan ring. More specifically, a 4-substituted pyridine can be effectively replaced by a 2-substituted benzonitrile, where the nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen.

Another approach involves the "deconstruction-reconstruction" of the pyrimidine core to which the pyridine is attached. This strategy involves converting the pyrimidine into a more reactive intermediate that can then be used to construct a different heterocyclic system, effectively transforming the entire molecular scaffold while retaining the pyridin-4-yl substituent.

Reactivity of the Aminopyrimidine Substituent

The exocyclic amino group at the C-4 position of the pyrimidine ring is a key functional group that can undergo a variety of chemical transformations. It can act as a nucleophile, allowing for reactions such as N-alkylation and N-acylation. These reactions are valuable for introducing new substituents and modifying the pharmacokinetic properties of the molecule.

For example, the N-alkylation of aminopyrimidines can be achieved using alkyl halides in the presence of a base. The acidity of the amino group in aminopyrimidines has been studied, and this property influences its reactivity in base-mediated reactions. Dehydrogenative coupling reactions using alcohols as electrophiles in the presence of a suitable catalyst also provide a route to N-alkylated aminopyrimidines.

N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions introduce an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially influencing the binding of the molecule to its biological target.

The amino group can also be a precursor for the synthesis of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of purine-like structures or other fused pyrimidine derivatives.

Development of Novel Analogues via Targeted Chemical Modifications

The development of novel analogues of this compound is driven by the need to optimize its biological activity, selectivity, and pharmacokinetic properties. Targeted chemical modifications at the pyrimidine core, the pyridin-4-yl moiety, and the aminopyrimidine substituent are employed to generate libraries of new compounds for structure-activity relationship (SAR) studies.

Structure-activity relationship studies on related 2,4-disubstituted pyrimidine derivatives have shown that the nature of the substituents at both the C-2 and C-4 positions significantly influences their biological activity. For instance, in a series of cholinesterase inhibitors, variations in the substituents at these positions led to a broad range of inhibitory potencies and selectivities.

| Compound | C-2 Substituent | C-4 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| 7a | N-benzyl | pyrrolidine | 8.7 | >100 |

| 7d | N-benzyl | 4-methylpiperazine | 24.9 | 10.5 |

| 7i | N-benzyl | 4-isopropylpiperazine | 25.0 | 3.4 |

| 9a | N-(naphth-1-ylmethyl) | pyrrolidine | 15.6 | 8.9 |

Similarly, in a series of CDK4 and CDK6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, modifications on the pyridine ring and the thiazole moiety led to significant changes in potency and selectivity. acs.org

| Compound | Modification on Pyridine Ring | CDK4 Ki (nM) | CDK6 Ki (nM) | MV4-11 GI50 (nM) |

| 78 | 5-(4-ethylpiperazin-1-yl) | 1 | 34 | 23 |

| 83 | 5-(cyclopentylamino) | 4 | 30 | 209 |

The synthesis of various 2,4,6-trisubstituted pyrimidines has been explored for their anticancer activities. SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are crucial for their cytotoxic effects. For example, the presence of electron-donating groups like -NH2 and electron-withdrawing groups like -Cl at different positions of the pyrimidine ring significantly influences the anticancer activity. researchgate.net

Spectrum of Biological Activities of 6 Methyl 2 Pyridin 4 Yl Pyrimidin 4 Amine and Its Derivatives

Enzyme Modulation and Inhibition

Derivatives of 6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine have been identified as potent modulators and inhibitors of several key enzymes implicated in major diseases, including cancer and inflammation.

Kinase Inhibition (e.g., Colony-Stimulating Factor-1 Receptor (CSF1R), Cyclin-Dependent Kinases (CDK2, CDK4/6), Tyrosine Kinases)

The 2-phenylaminopyrimidine framework is a cornerstone for a significant class of tyrosine kinase inhibitors. researchgate.net A prominent example is Imatinib, a drug used in cancer therapy, which contains a derivative of the core structure, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. nih.govmdpi.comdrugbank.com Imatinib is a potent inhibitor of several tyrosine kinases, including the Abelson cytoplasmic tyrosine kinase (ABL), c-Kit, platelet-derived growth factor receptor (PDGFR), and Colony-Stimulating Factor-1 Receptor (CSF1R). drugbank.comwikipedia.org Its mechanism involves binding to the ATP pocket in the active site of the kinase, which prevents the downstream phosphorylation of target proteins and inhibits cellular events mediated by these kinases. drugbank.com The addition of a pyridyl group at the 3'-position of the pyrimidine (B1678525) was found to enhance cellular activity, while the 6-methyl group on the central aminophenyl ring was crucial for increasing selectivity for the Bcr-Abl kinase over Protein Kinase C (PKC). researchgate.net

Derivatives based on the pyrimidine scaffold have also been extensively developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for regulating the cell cycle. nih.govacs.org

CDK4/6 Inhibition : A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Medicinal chemistry efforts led to the discovery of orally bioavailable inhibitors with significant selectivity. acs.org Similarly, 4-(Pyrazol-4-yl)-pyrimidines have been identified and optimized as selective CDK4/6 inhibitors. acs.org Inhibition of CDK4/6 by these compounds leads to cell cycle arrest in the G1 phase. acs.org

CDK2 Inhibition : The dysregulation of CDK2 is a factor in several cancers. rsc.org N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have been identified as potent candidates for inhibiting overexpressed CDK2. rsc.org Further research on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] wikipedia.orgnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds has also yielded potent CDK2 inhibitors. nih.gov It has been noted that in some cellular contexts, CDK2 can compensate for the inhibition of CDK4/6, making the development of dual or broad-spectrum CDK inhibitors a topic of interest. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase(s) | Key Findings | Citations |

|---|---|---|---|

| Phenylaminopyrimidine (e.g., Imatinib) | Tyrosine Kinases (ABL, c-Kit, PDGFR, CSF1R) | Potent and specific inhibition by binding to the kinase ATP pocket. | researchgate.netdrugbank.comwikipedia.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Highly potent and selective inhibition, leading to G1 cell cycle arrest. | acs.org |

| 4-(Pyrazol-4-yl)-pyrimidine | CDK4, CDK6 | Selectively inhibit CDK4/6. | acs.org |

| N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) | CDK2 | Identified as potent inhibitors of overexpressed CDK2 in cancers. | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | Scaffold acts as a purine (B94841) bioisostere with significant CDK2 inhibitory activity. | nih.gov |

Inhibition of Inflammatory Pathway Enzymes (e.g., Cyclooxygenase (COX-1/COX-2), Inducible Nitric Oxide Synthase (iNOS))

The pyrimidine core is also present in molecules designed to target key enzymes in inflammatory pathways. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of inflammation and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). bio-gems.com

Table 2: Inhibition of Inflammatory Enzymes by Pyrimidine Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Citations |

|---|---|---|---|

| Pyrimidine Derivatives | COX-1, COX-2 | Demonstrated high selectivity for COX-2 inhibition, with potency similar to meloxicam. | nih.govnih.gov |

| Pyridazine Derivatives | COX-2 | Developed as a novel prototype for specific COX-2 inhibitors. | bio-gems.com |

Other Enzymatic Target Interactions (e.g., tRNA-(Guanine37-N1)-methyltransferase (TrmD), Methionine Aminopeptidase (B13392206) 1)

The biological activity of this chemical family extends to other essential enzymes.

Methionine Aminopeptidase 1 (MetAP1) : Methionine aminopeptidases are crucial enzymes that process the N-terminal methionine from new proteins. nih.gov A high-throughput screening identified 2-pyridin-2-ylpyrimidines as a novel class of inhibitors for both human MetAP1 and MetAP2. nih.govacs.org Further optimization led to derivatives like 5-chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidine-4-amine, which showed improved potency and selectivity for HsMetAP1. acs.orgnih.gov Structural studies revealed that the 2-(2-pyridinyl)-pyrimidine pharmacophore is key for inhibition, likely through its ability to chelate a metal ion in the enzyme's active site. nih.gov

tRNA-(Guanine37-N1)-methyltransferase (TrmD) : TrmD is an essential bacterial enzyme that modifies tRNA, making it an attractive target for new antibiotics. acs.org Thienopyrimidinone derivatives have been synthesized and shown to have nanomolar potency against TrmD from pathogenic bacteria like Pseudomonas aeruginosa and Mycobacterium tuberculosis. acs.org Another study identified pyridine-pyrazole-piperidine compounds as SAM-competitive inhibitors that bind to the SAM-binding pocket of TrmD, with some showing antibacterial activity against Gram-positive bacteria. acs.org

Table 3: Interaction with Other Enzymatic Targets

| Derivative Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| 2-Pyridin-2-ylpyrimidines | Methionine Aminopeptidase 1 (MetAP1) | Selectively inhibit human MetAP1; the pyridinylpyrimidine core is a key pharmacophore. | nih.govacs.orgnih.gov |

| Thienopyrimidinones | tRNA-(Guanine37-N1)-methyltransferase (TrmD) | Potent, nanomolar inhibition of bacterial TrmD through a novel conformational change mechanism. | acs.org |

| Pyridine-pyrazole-piperidines | tRNA-(Guanine37-N1)-methyltransferase (TrmD) | Act as SAM-competitive inhibitors, binding in the SAM pocket and showing antibacterial activity. | acs.org |

Receptor Ligand and Modulatory Activities

In addition to enzyme inhibition, derivatives of the this compound scaffold function as ligands and modulators for important G protein-coupled receptors (GPCRs).

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Allosteric Modulation

The metabotropic glutamate receptor subtype 5 (mGlu5) is a key receptor in the central nervous system, and its allosteric modulation is a promising therapeutic strategy for neurological and psychiatric disorders. The this compound core is related to scaffolds that have yielded potent mGlu5 allosteric modulators.

Interestingly, subtle structural changes to these molecules can result in opposite functional activities. For instance, in a series of related compounds, the presence or specific placement of a methyl group can switch the molecule from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). wikipedia.org One study highlighted that removing the 6-methyl substituent from a related pyrimidine core resulted in a potent NAM with an IC50 of 0.112 μM. wikipedia.org These allosteric modulators are believed to bind to the common MPEP (2-methyl-6-(phenylethynyl)-pyridine) allosteric binding site on the receptor. wikipedia.org

Adenosine (B11128) A2A Receptor Antagonism

The adenosine A2A receptor is another important GPCR target, particularly for neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy. The 4-aminopyrimidine (B60600) structure is a known scaffold for potent adenosine A2A receptor antagonists. drugbank.com Research has focused on developing N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides as A2A antagonists with improved drug-like properties, such as enhanced aqueous solubility. drugbank.com Furthermore, new 2-aminoquinazoline (B112073) derivatives, which share structural similarities, have been synthesized and shown to have high affinity for the human A2A receptor (hA2AR) and function as effective antagonists. nih.gov

Table 4: Receptor Ligand and Modulatory Activities

| Derivative Class | Receptor Target | Activity | Key Findings | Citations |

|---|---|---|---|---|

| Pyrimidine Derivatives | mGlu5 | Negative Allosteric Modulator (NAM) | Removal of a 6-methyl group from a related core produced a potent NAM. Binds to the MPEP allosteric site. | wikipedia.org |

| 4-Aminopyrimidine Derivatives | Adenosine A2A Receptor | Antagonist | The 4-aminopyrimidine scaffold is a basis for potent A2A antagonists. | drugbank.com |

| N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides | Adenosine A2A Receptor | Antagonist | Developed to have improved drug-like properties and in vivo efficacy. | drugbank.com |

| 2-Aminoquinazoline Derivatives | Adenosine A2A Receptor | Antagonist | Showed high affinity and functional antagonist activity at the hA2AR. | nih.gov |

Sphingosine 1-Phosphate (S1P) Receptor Binding

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that exerts its effects by binding to five distinct G protein-coupled receptors (S1P1-5). medchemexpress.com These receptors are involved in a multitude of physiological processes, including immune cell trafficking, angiogenesis, and vascular permeability. medchemexpress.comnih.gov The modulation of S1P receptors is a key strategy in the treatment of autoimmune diseases like multiple sclerosis. nih.gov For instance, agonists of the S1P1 receptor can induce its internalization, which sequesters lymphocytes in lymph nodes and produces an immunosuppressive effect. nih.gov

Despite the therapeutic importance of S1P receptor modulation, a review of the available scientific literature did not yield specific studies investigating the binding affinity or modulatory activity of this compound or its direct derivatives on any of the sphingosine-1-phosphate receptors. Research in this area has focused on other chemical scaffolds, such as serinolamide derivatives and benzimidazoles, for S1P receptor targeting. nih.govnih.gov

Transmembrane AMPA Receptor Regulatory Protein (TARP) Modulation

Transmembrane AMPA receptor regulatory proteins (TARPs) are essential auxiliary subunits that modulate the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are fundamental to fast excitatory neurotransmission in the central nervous system. nih.govnih.gov TARPs, such as the well-studied TARP-γ2 and the hippocampus-specific TARP-γ8, influence the trafficking, gating, and pharmacology of AMPA receptors. nih.govnih.gov The selective modulation of TARP-associated AMPA receptors presents a promising avenue for therapeutic intervention in neurological disorders. nih.gov

A thorough search of scientific databases reveals no specific research on the modulatory effects of this compound or its derivatives on any TARP subtype. The discovery of modulators for these proteins has centered on other classes of molecules, demonstrating that targeting accessory proteins is a viable strategy for increasing the number of druggable targets in the brain. nih.gov

Antimicrobial Efficacy

The pyrimidine scaffold is a core component of many biologically active compounds and has been extensively investigated for its antimicrobial properties. Derivatives have shown a broad range of activities against various bacterial and fungal pathogens.

Antibacterial Spectrum and Potency

Derivatives of the pyrimidine class have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various substituted pyrimidines reveal a spectrum of efficacy against common pathogens. For example, certain pyrimidine derivatives have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ias.ac.innih.gov

The antibacterial action is influenced by the specific substitutions on the pyrimidine ring. In one study, newly synthesized pyrimidine derivatives showed promising activity against S. aureus, B. subtilis, and E. coli when compared to the standard drug ciprofloxacin. ias.ac.in Another report highlighted that a series of pyrimidine-2-amine compounds could reduce the minimum inhibitory concentration (MIC) of penicillin G against methicillin-resistant Staphylococcus aureus (MRSA) by suppressing the expression of the β-lactamase enzyme.

| Bacterial Strain | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Pyrimidine derivatives | Moderate to promising inhibition. | ias.ac.in |

| Bacillus subtilis (Gram-positive) | Pyrimidine derivatives | Moderate activity observed. | nih.gov |

| Escherichia coli (Gram-negative) | Pyrimidine derivatives | Moderate to promising inhibition. | ias.ac.in |

| Pseudomonas aeruginosa (Gram-negative) | Pyrimidine derivatives | Moderate activity observed. | nih.gov |

| Streptococcus lactis | Not Specified | Data not available in reviewed sources. |

Antifungal Activities

The antifungal potential of pyrimidine derivatives has been well-documented, with various compounds showing efficacy against a range of phytopathogenic and human pathogenic fungi. nih.gov Research has demonstrated that certain pyrimidine derivatives possess fungicidal activity against species like Aspergillus niger and Candida albicans. researchgate.netnih.govnih.gov

In one study, novel pyrimidine derivatives were synthesized and tested against fourteen different phytopathogenic fungi, with several compounds exhibiting potent activity, sometimes exceeding that of commercial fungicides. nih.gov Another recent study identified a pyrimidine-based chemical scaffold with broad-spectrum antifungal activity against difficult-to-treat molds, including Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger. nih.gov The mechanism for this class of compounds was suggested to involve the perturbation of endoplasmic reticulum (ER) function. nih.gov

| Fungal Strain | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus niger | Pyrimidine derivatives | Good antifungal activity reported in several studies. | researchgate.netnih.gov |

| Penicillium sp. | Pyrimidine derivatives | Good-to-moderate activity observed. | |

| Candida albicans | Pyrimidine derivatives | Antimicrobial activity observed. | nih.gov |

| Rhodotorula ingeniosa | Not Specified | Data not available in reviewed sources. | |

| Puccinia sorghi | Not Specified | Data not available in reviewed sources. | |

| Erysiphe graminis | Not Specified | Data not available in reviewed sources. |

Anti-proliferative and Anticancer Research

General Antiproliferative Effects on Cancer Cell Lines

The pyrimidine nucleus is a key pharmacophore in the development of anticancer agents, with several approved drugs, such as 5-Fluorouracil and Gemcitabine, based on this structure. arabjchem.org A vast body of research has explored the antiproliferative effects of novel pyrimidine derivatives against a wide array of cancer cell lines.

Substituted pyridine (B92270) and pyrimidine derivatives have shown significant cytotoxic activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), lung (A549), and colon (HCT-116). arabjchem.orgmdpi.com For example, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives were identified as potent CDK2 inhibitors with broad antiproliferative efficacy against MV4-11, HT-29, MCF-7, and HeLa cells. ijrpr.com Another study on indazol-pyrimidine derivatives reported strong cytotoxic activity against MCF-7 and Caco2 cell lines. mdpi.com The mechanism of action often involves the inhibition of key cellular pathways, such as cell cycle progression and the induction of apoptosis. ijrpr.comjrasb.com

| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung), HaCaT (Keratinocyte) | Strong cytotoxicity against A549 cells. | nih.gov |

| Indazol-pyrimidine derivatives | MCF-7 (Breast), A549 (Lung), Caco2 (Colorectal) | Potent antiproliferative activity, particularly against MCF-7 and Caco2. | mdpi.com |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | MV4-11 (Leukemia), HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical) | Broad antiproliferative efficacy; CDK2 inhibition. | ijrpr.com |

| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | CHP-212 (Neuroblastoma) | Inhibited G1 phase and induced apoptosis. | ijrpr.com |

| 2-hydrazinopyrimidine derivatives | HepG-2 (Liver), MCF-7 (Breast), MDA-231 (Breast), HCT-116 (Colon), Caco-2 (Colorectal) | Remarkable antiproliferative effects on all tested lines. | jrasb.com |

Cell Cycle Modulation and Arrest

Derivatives of the pyrimidine scaffold have been identified as potent modulators of the cell cycle, a critical process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making inhibitors of this process valuable therapeutic candidates. Research has focused on the inhibition of cyclin-dependent kinases (CDKs), which are key enzymes that drive cells through the different phases of the cycle.

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed as highly potent and selective inhibitors of CDK4 and CDK6. researchgate.net These enzymes, in complex with cyclin D, control the G1-S phase transition. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein. researchgate.net Unphosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus causing the cell to arrest in the G1 phase. researchgate.net

One notable derivative, compound 83 , demonstrated effective inhibition of Rb phosphorylation in MV4-11 cancer cells in a dose-dependent manner. researchgate.net As a direct consequence of this targeted inhibition, treatment with compound 83 led to a significant, dose-dependent accumulation of cells in the G1 phase. researchgate.net For instance, another derivative, compound 78 , increased the G1 population from 61% in untreated cells to 85% at a concentration of 0.40 μM. researchgate.net This G1 arrest signifies that the compounds are acting on their intended target without causing off-target cell-cycle effects. researchgate.net

Table 1: Effect of Pyrimidine Derivatives on Cell Cycle Distribution

| Compound | Target(s) | Cell Line | Effect | Source |

| Compound 78 | CDK4, CDK6 | MV4-11 | Accumulation of 85% of cell population in G1 phase at 0.40 μM. | researchgate.net |

| Compound 83 | CDK4, CDK6 | MV4-11 | Dose-dependent G1 phase arrest via inhibition of Rb phosphorylation. | researchgate.net |

| 4H-pyran derivative (4d) | CDK2 | HCT-116 | Suppression of cell proliferation by inhibiting CDK2 activity. | researchgate.net |

Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several pyridine and pyrimidine derivatives have shown the ability to trigger this process in cancer cells through various signaling pathways.

A synthesized pyrazolyl nicotinonitrile, referred to as compound 9 , exhibited particularly noteworthy cytotoxic activity against HepG2 liver cancer cells. nih.gov Further investigation revealed that its mechanism of action involves the strong induction of apoptosis. Flow cytometry analysis showed that treatment with compound 9 resulted in a 175-fold increase in total apoptotic cell death compared to untreated control cells. nih.gov Specifically, it caused 15.2% of cells to undergo early apoptosis and 37.5% to undergo late apoptosis. nih.gov This effect was linked to the significant upregulation of key executioner proteins, with levels of caspase-3, caspase-8, and caspase-9 increasing by 9.8, 74.4, and 112.6 ng/mL, respectively. nih.gov

In a different class of derivatives, compound 5q , a 4-(4-formamidophenylamino)-N-methylpicolinamide, was also found to effectively induce apoptosis and necrosis in colon carcinoma models, contributing to its anti-tumor effects. google.com

Interestingly, not all anti-proliferative pyrimidine derivatives function by inducing apoptosis. The potent CDK4/6 inhibitor 83 , despite effectively halting the cell cycle, did not cause a noticeable increase in apoptosis in MV4-11 cells. researchgate.net This indicates that its primary effect is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) in this context, highlighting the diverse mechanisms of action within this family of compounds. researchgate.net

Table 2: Apoptotic Activity of Pyridine and Pyrimidine Derivatives

| Compound | Cell Line | Key Findings | Source |

| Compound 9 | HepG2 (Liver Cancer) | Caused 52.7% total apoptosis; significantly upregulated caspase-3, -8, and -9. | nih.gov |

| Compound 5q | Colon Carcinoma | Induced apoptosis and necrosis, slowing cancer progression. | google.com |

| Compound 83 | MV4-11 (Leukemia) | Caused G1 cell cycle arrest without inducing significant apoptosis. | researchgate.net |

Agricultural Applications

The structural versatility of pyrimidine derivatives has also led to their development for agricultural purposes, where they exhibit a dual role as both plant growth stimulants and broad-spectrum pesticides.

Plant Growth Stimulating Effects

Research into 2-amino-6-methylpyrimidine-4(3H)-thione derivatives, which are structurally related to the core compound, has revealed significant plant growth-regulating properties. nih.gov In laboratory tests on common beans (Phaseolus vulgaris L.), aqueous suspensions of these compounds demonstrated a pronounced stimulating effect on seed viability, germination, and subsequent seedling growth. nih.gov

The activity of the synthesized pyrimidine derivatives was found to be comparable to that of heteroauxin, a well-known plant growth hormone. The efficacy of the compounds ranged from 43% to 96% relative to the heteroauxin control. nih.gov An interesting observation was that in some cases, solutions with lower concentrations (e.g., below 25 mg/L) exhibited a stronger stimulating effect than more concentrated solutions, indicating a hormonal, concentration-dependent mode of action. nih.gov These findings suggest that certain pyrimidine derivatives hold promise for development as novel plant growth biostimulants. nih.govnist.gov

Broader Pesticidal Activities (e.g., Insecticidal, Herbicidal, Microbicidal)

The pyrimidine scaffold is a cornerstone in the development of modern pesticides, with derivatives showing potent activity against a wide range of agricultural pests, including weeds, insects, mites, and fungi.

Herbicidal Activity: Novel thiourea (B124793) compounds incorporating aromatic-substituted pyrimidines have demonstrated good herbicidal activity against weeds like Digitaria adscendens (crabgrass) and Amaranthus retroflexus (redroot pigweed). nih.govnist.gov Compounds 4d and 4f , for example, achieved 81.5% and 81% inhibition on the root growth of Brassica napus and Digitaria adscendens, respectively. nih.gov The mechanism for some of these derivatives involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for amino acid synthesis in plants but absent in mammals. nih.gov Other phenylpyrimidine derivatives have also shown effective pre-emergent herbicidal activity by inhibiting specific enzymes crucial for plant development.

Insecticidal and Acaricidal Activity: Numerous pyrimidin-4-amine derivatives have been synthesized and found to possess excellent insecticidal and acaricidal properties. One series of compounds containing a phenyloxazole moiety yielded derivatives with remarkable efficacy. For instance, compound 9o showed potent activity against the bean aphid (Aphis fabae), superior to the commercial insecticide imidacloprid. Another derivative, 9r , was effective against the carmine (B74029) spider mite (Tetranychus cinnabarinus). Furthermore, compounds U7 and U8 , which contain a 1,2,4-oxadiazole (B8745197) moiety, displayed broad-spectrum insecticidal activity against pests such as the armyworm (Mythimna separata). The mode of action for some of these compounds has been linked to the inhibition of acetylcholinesterase (AChE).

Fungicidal and Microbicidal Activity: The same classes of pyrimidin-4-amine derivatives that show insecticidal properties often exhibit potent fungicidal activity as well. Compound HNPC-A9229 , a pyridin-2-yloxy-based pyrimidin-4-amine, has excellent efficacy against fungal pathogens like Puccinia sorghi (common rust of corn) and Erysiphe graminis (powdery mildew). The broad-spectrum compounds U7 and U8 were also effective against Pseudoperonospora cubensis, which causes downy mildew on cucurbits.

Table 3: Spectrum of Pesticidal Activities of Pyrimidine Derivatives

| Activity | Target Organism(s) | Example Compound(s) | Source |

| Herbicidal | Digitaria adscendens, Amaranthus retroflexus | 4d , 4f (Thiourea derivatives) | nih.govnist.gov |

| Insecticidal | Aphis fabae, Mythimna separata | 9o , U7 , U8 | |

| Acaricidal | Tetranychus cinnabarinus, T. urticae | 9r , HNPC-A188 | |

| Fungicidal | Puccinia sorghi, Pseudoperonospora cubensis | HNPC-A9229 , U7 , U8 |

Structure Activity Relationship Sar Investigations of 6 Methyl 2 Pyridin 4 Yl Pyrimidin 4 Amine Derivatives

Impact of Substituent Variations on Pyrimidine (B1678525) Ring Positions (C2, C4, C6)

The pyrimidine ring is central to the molecule's ability to interact with biological targets, often mimicking the adenine (B156593) base of ATP to bind within the hinge region of protein kinases. nih.govrjeid.com Modifications at the C2, C4, and C6 positions significantly alter the electronic and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

The substitution pattern on the pyrimidine ring is critical for activity. For instance, in dual inhibitors of c-Met and VEGFR-2, moving a substituent from a 2,4-disubstituted pattern to a 4,6-disubstituted one can lead to a decrease in potency. nih.gov The C6-methyl group on the parent compound is a key feature. In related series, replacing bulky groups at the C6 position with smaller moieties like methyl or even aromatic groups has been shown to be beneficial for activity. nih.gov For example, studies on histamine (B1213489) H4 receptor antagonists showed that the C6 position was highly amenable to optimization, with aromatic and secondary amine moieties being favorable replacements for a tert-butyl group. nih.gov

The C4 position, occupied by an amine in the parent compound, is crucial for forming hydrogen bonds with target proteins. nih.gov The nature of the substituent at C4 can be modulated to enhance these interactions. Conversion of a C4-hydroxyl group to a chloro-intermediate is a common synthetic strategy to allow for the introduction of various amine-containing groups via nucleophilic substitution, highlighting the versatility of this position for SAR exploration. researchgate.netorganic-chemistry.org

The C2 position, which holds the pyridin-4-yl group, is also a critical determinant of activity. While the pyridinyl group itself is often essential (see section 5.2), modifications to the linkage or other parts of the pyrimidine ring can modulate its effectiveness. For instance, the introduction of a substituent at the C5 position can influence potency. In one study on 2-aminopyrimidines, introducing smaller substituents at C5 (hydrogen or methyl) resulted in higher potency compared to larger alkyl groups like n-butyl. nih.gov

| Position | Substituent Type | Impact on Biological Activity | Reference |

| C2 | Pyridin-4-yl | Often essential for hinge binding in kinases. | nih.gov |

| C4 | Amine (primary) | Key hydrogen bond donor for target interaction. | nih.gov |

| Substituted Amines | Allows for exploration of additional binding pockets and tuning of physical properties. | researchgate.net | |

| C6 | Methyl | Generally well-tolerated; provides a balance of size and lipophilicity. | nih.gov |

| Aromatic/Amine Groups | Can enhance potency by forming additional interactions with the target. | nih.gov | |

| C5 | Hydrogen/Methyl | Shorter substituents can lead to higher potency in some inhibitor classes. | nih.gov |

| n-Butyl | Larger alkyl groups at this position can decrease activity in certain contexts. | nih.gov |

Role of the Pyridin-4-yl Moiety in Biological Recognition and Binding Affinity

The pyridinyl moiety, particularly the nitrogen atom, plays a fundamental role in molecular recognition, often acting as a hydrogen bond acceptor. nih.gov In the context of kinase inhibition, the pyridine (B92270) ring frequently interacts with the "hinge" region of the enzyme's ATP-binding pocket, a key interaction for many ATP-competitive inhibitors. nih.gov The presence of a pyridine ring in a drug molecule can improve biochemical potency and metabolic stability. nih.gov

The specific isomer of the pyridine ring is often crucial. For example, in studies of methionine aminopeptidase (B13392206) (MetAP) inhibitors, a 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold was identified as a key pharmacophore capable of chelating a catalytic metal ion. Replacing the pyridin-2-yl group with a pyridin-3-yl or pyridin-4-yl moiety resulted in compounds with very poor potency, demonstrating the critical importance of the nitrogen's position for that specific target.

In many kinase inhibitors, the pyridine nitrogen forms a hydrogen bond with a catalytic lysine (B10760008) residue, an interaction that helps stabilize the compound in the binding pocket. nih.gov The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the active site, further enhancing binding affinity. nih.gov Computational studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors have confirmed that these inhibitors establish strong interactions within the kinase active site. rsc.org

Influence of Substituents on Amine Nitrogen and Other Peripheral Functional Groups

The primary amine at the C4 position is a critical hydrogen bond donor. However, substituting this amine (creating a secondary amine) and adding other peripheral functional groups are common strategies to extend into additional regions of a binding pocket and improve pharmacological properties. nih.gov

In the development of 2-anilinopyrimidine inhibitors, modifications to the aniline (B41778) ring (which is analogous to the C4-amine substituent) are pivotal. The lipophilicity and electronic nature of substituents on this ring can dramatically affect potency and selectivity. nih.govresearchgate.net For instance, in one series of kinase inhibitors, attaching a 4-methylpiperidine (B120128) group to the C4-aniline moiety led to compounds with good potency and selectivity against a triple-negative breast cancer cell line. nih.gov

Similarly, in a series of histamine H4 receptor antagonists based on a 2-aminopyrimidine (B69317) scaffold, optimization efforts involved systematically modifying a methylpiperazine group attached to the pyrimidine ring. nih.gov These modifications explore interactions with solvent-exposed regions of the binding site and can be used to tune properties like solubility and cell permeability.

The introduction of various aryl or heteroaryl groups via linkages to the core structure is a key strategy. The synthesis of N-arylpyrimidin-2-amine derivatives, for instance, allows for the exploration of a wide chemical space to optimize interactions with the target protein. researchgate.net

| Moiety | Substituent Type | Impact on Biological Activity | Reference |

| C4-Amine | Primary Amine (unsubstituted) | Acts as a fundamental hydrogen bond donor. | nih.gov |

| Aryl Group (Anilino) | Can significantly increase potency by accessing hydrophobic pockets. | nih.govresearchgate.net | |

| Piperidine (B6355638)/Piperazine | Often improves solubility and allows for interaction with solvent-exposed regions. | nih.govnih.gov | |

| Peripheral Groups | Methoxy/Chloro on an attached aryl ring | Can modulate electronic properties and lead to improved activity. | bwise.kr |

| Bulky Groups | May be detrimental if they cause steric clashes within the binding site. | researchgate.net |

Stereochemical Considerations and Enantioselectivity in Biological Activity

Stereochemistry becomes a critical factor when a chiral center is introduced into a molecule. Chiral molecules exist as enantiomers—non-superimposable mirror images. Although they have identical chemical composition, enantiomers can have vastly different biological activities because biological targets like enzymes and receptors are themselves chiral. youtube.com

In the context of 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine derivatives, introducing a chiral center—for example, by adding a substituted piperidine ring or an alkyl group with a stereocenter—would result in enantiomers. nih.gov One enantiomer may fit perfectly into the three-dimensional binding site of a target protein, leading to high potency, while its mirror image may fit poorly or not at all, resulting in low or no activity. youtube.com

A prominent example of this principle was observed in a clinically relevant Janus kinase (Jak) inhibitor. A synthesis of all four possible stereoisomers of the drug was performed, and subsequent testing revealed that only the enantiopure (3R,4R)-isomer was effective at inhibiting the kinase's downstream signaling pathway. nih.gov Profiling the different stereoisomers against a wide panel of kinases also showed that while selectivity for the Jak family was largely maintained, some isomers picked up off-target affinities for other kinases, highlighting how stereochemistry influences both potency and selectivity. nih.gov Therefore, when designing derivatives of this compound that incorporate chiral elements, it is essential to either synthesize and test each enantiomer separately or use enantioselective synthesis methods to produce only the desired, more active enantiomer.

Molecular and Cellular Mechanisms of Action of 6 Methyl 2 Pyridin 4 Yl Pyrimidin 4 Amine Analogues

Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors)

Analogues of 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine, particularly those based on a pyridinylpyrimidine or aminopyrimidine scaffold, have been identified as potent inhibitors of several key enzyme families, most notably protein kinases.

Cyclin-Dependent Kinases (CDKs): A primary and extensively studied target for this class of compounds is the family of cyclin-dependent kinases, which are crucial regulators of cell cycle progression. bohrium.com Deregulation of CDK activity is a common feature in cancer, making them a significant target for therapeutic intervention. bohrium.comnih.gov Specific analogues have shown high potency and selectivity for different CDK members. For instance, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were developed as potent CDK2 inhibitors. nih.govrsc.org One of the most promising compounds from this series, 7l , exhibited a half-maximal inhibitory concentration (IC50) of 64.42 nM against CDK2/cyclin A2. nih.gov Similarly, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govacs.orgnih.gov Optimization of this series led to compound 83 , which displayed remarkable selectivity for CDK4/6 over other CDKs like CDK1, CDK2, CDK7, and CDK9. acs.orgnih.gov

Methionine Aminopeptidases (MetAPs): Certain pyridinylpyrimidine derivatives have been shown to selectively inhibit human methionine aminopeptidase-1 (HsMetAP1). nih.gov Research has indicated that the 2-(2-pyridinyl)-pyrimidine structure is a key pharmacophore for inhibiting MetAP enzymes, largely due to its ability to chelate a metal ion in the enzyme's active site. nih.gov Analogues where the pyridine (B92270) ring was substituted at the 3- or 4-position showed significantly reduced or no activity against MetAPs, highlighting the structural specificity required for targeting this enzyme. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): In a search for new FGFR4 inhibitors, a series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and synthesized. nih.gov Among these, compound 6O , which features a dimethylpyrimidine core, demonstrated potent and highly selective inhibitory activity against FGFR4 compared to other members of the FGFR family (FGFR1-3). nih.gov

Table 1: Molecular Targets of this compound Analogues

| Analogue/Derivative Series | Primary Molecular Target(s) | Reported Potency (IC50/Ki) | Reference |

|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | CDK2/cyclin A2 | 64.42 nM | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., 78) | CDK4, CDK6 | Ki = 1 nM (CDK4), 34 nM (CDK6) | acs.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., 83) | CDK4, CDK6 | Ki = 4 nM (CDK4), 30 nM (CDK6) | acs.org |

| Pyridinylpyrimidine derivatives | Human Methionine Aminopeptidase-1 (HsMetAP1) | Varies by analogue | nih.gov |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives (e.g., 6O) | FGFR4 | Potent and highly selective | nih.gov |

Detailed Molecular Interactions with Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

The inhibitory activity of these analogues is dictated by their precise interactions with the amino acid residues within the ATP-binding pocket of their target kinases or the active site of other enzymes.

For CDK inhibitors, the N-(pyridin-2-yl)pyrimidin-2-amine scaffold commonly forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) region of ATP. For example, a potent reversible MPS1 inhibitor, whose structure was used as a basis for designing new compounds, forms a crucial dual hydrogen bond with the backbone of Gly605 in the kinase's hinge region. mdpi.com In another study, the nitrogen atom of a pyridine-2-methylamine analogue formed a hydrogen bond with the carboxyl group of Asp645 in the MmpL3 enzyme. nih.gov

Table 2: Key Molecular Interactions of Selected Analogues

| Analogue Class | Target Enzyme | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 | Aspartate (DFG motif), Phenylalanine (gatekeeper) | Hydrogen Bonding, Hydrophobic Interactions | acs.org |

| Pyridine-2-methylamine derivatives | MmpL3 | Asp645, Tyr646 | Hydrogen Bonding, π-π Stacking | nih.gov |

| 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine analogues | Yck2 Kinase | Ile58, Ala71, Ile117, Leu170, Ile185 | Pi-alkyl Interactions, Hydrophobic Bonds, van der Waals | frontiersin.orgfrontiersin.org |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Active site residues | Strong intermolecular interactions | rsc.org |

Downstream Signaling Pathway Modulation

By inhibiting key enzymes like CDKs, analogues of this compound disrupt the signaling pathways that control cellular proliferation and survival.

The primary downstream effect of CDK4/6 inhibition is the prevention of the phosphorylation of the Retinoblastoma protein (Rb). nih.gov In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors. When CDK4/6 are active, they phosphorylate Rb, causing it to release E2F, which then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By blocking Rb phosphorylation, CDK4/6 inhibitors maintain the Rb-E2F complex, effectively halting the cell cycle in the G1 phase. nih.govresearchgate.net This targeted mechanism of action has been confirmed for N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines. nih.gov Similarly, other purine (B94841) analogues acting as CDK inhibitors have demonstrated effects on RB phosphorylation and on the phosphorylation of RNA polymerase 2. bohrium.com

Inhibition of CDK2 also directly impacts cell cycle progression, as CDK2 is essential for both the G1/S and S/G2 transitions. Its inhibition can therefore also lead to cell cycle arrest. Furthermore, inhibition of kinases within the PI3K/Akt pathway, which has been achieved with related pyrrolopyrimidine compounds, can modulate a wide range of downstream targets involved in cell growth, proliferation, and survival, such as GSK3β, FKHRL1, and mTOR. nih.gov

Cellular Responses and Phenotypic Effects (e.g., Cell Cycle Progression, Cell Death Pathways)

The modulation of downstream signaling pathways by these compounds translates into distinct and measurable cellular responses. The most prominent effects are the inhibition of cell proliferation, arrest of the cell cycle, and induction of apoptosis (programmed cell death).

Cell Cycle Arrest: A consistent finding for CDK inhibitor analogues is their ability to cause cell cycle arrest, predominantly in the G1 phase. nih.govacs.org For example, compound 78 , a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, induced a G1 cell cycle accumulation in MV4-11 acute myeloid leukemia cells in a concentration-dependent manner. acs.orgresearchgate.net Mechanistic studies of the N-(pyridin-3-yl)pyrimidin-4-amine derivative 7l also confirmed that it caused cell cycle arrest in HeLa cells. nih.gov

Antiproliferative Activity and Apoptosis: These compounds exhibit potent antiproliferative activity across a diverse range of human cancer cell lines. The N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series, for instance, showed potent growth inhibition in cell lines from leukemia, breast, colon, ovary, pancreas, and prostate cancers. nih.gov The N-(pyridin-3-yl)pyrimidin-4-amine derivative 7l was effective against MV4-11, HT-29, MCF-7, and HeLa cells, with IC50 values in the low micromolar range. nih.gov Further investigation revealed that this compound also induced apoptosis in HeLa cells in a concentration-dependent manner. nih.gov The combination of halting cell cycle progression and triggering cell death pathways underlies the potent anticancer effects observed for these molecules.

Table 3: Cellular Effects of Selected Analogues

| Analogue | Cell Line(s) | Phenotypic Effect | Potency (GI50/IC50) | Reference |

|---|---|---|---|---|

| Compound 78 | MV4-11 (Leukemia) | G1 Cell Cycle Arrest, Antiproliferation | GI50 = 23 nM | acs.orgresearchgate.net |

| Compound 7l | MV4-11, HT-29, MCF-7, HeLa | Antiproliferation, Cell Cycle Arrest, Apoptosis | IC50 = 0.83 - 8.61 µM | nih.gov |

| Compounds 58 and 69 | Leukemia, Breast, Colon, Ovary, Pancreas, Prostate Cancer Lines | Antiproliferation | Potent | nih.gov |

Computational Chemistry and Molecular Modeling in 6 Methyl 2 Pyridin 4 Yl Pyrimidin 4 Amine Research

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target (like an enzyme or receptor) is unknown. Instead, this approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By comparing the structural features and properties of active and inactive molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

For a compound like 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine, LBDD studies would involve comparing it with a library of structurally similar aminopyrimidines with known activities against a specific target. The goal would be to identify common features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are crucial for its potential therapeutic effects. While specific LBDD models for this compound are not documented in the provided search results, this methodology is foundational in the discovery of kinase inhibitors within the broader aminopyrimidine class. nih.govuobasrah.edu.iq

Structure-Based Drug Design (e.g., Molecular Docking, Molecular Dynamics Simulations)

When the 3D structure of a biological target is known, structure-based drug design (SBDD) methods can be employed. These techniques model the direct interaction between the ligand and its target protein.

Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a target. sifisheriessciences.comnih.gov For this compound, a docking simulation would place the compound into the binding site of a relevant protein (e.g., a kinase). The simulation calculates a "docking score," which estimates the binding affinity. This helps predict how strongly the compound might bind and reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Studies on related pyrimidine (B1678525) derivatives often use docking to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors. nih.govnih.govdntb.gov.ua

Molecular Dynamics (MD) Simulations provide insights into the movement and flexibility of the ligand-protein complex over time. After docking, an MD simulation can assess the stability of the predicted binding pose. researchgate.net This technique can reveal how water molecules mediate interactions and how the protein's conformation might change to accommodate the ligand, providing a more dynamic and realistic view of the binding event than static docking alone.

While specific docking and MD simulation data for this compound are not available, these methods are frequently applied to similar heterocyclic compounds to refine lead candidates. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. uobasrah.edu.iq The result is a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on a series of analogs of this compound would involve:

Compiling a dataset of similar molecules with their measured biological activities (e.g., IC₅₀ values).

Calculating various molecular descriptors for each molecule, such as lipophilicity (logP), electronic properties, and steric parameters.

Developing a regression model to create an equation that links the descriptors to the activity.

Although no specific QSAR models for this compound were found, QSAR studies on aminopyridine and aminopyrimidine derivatives have been successful in creating predictive models for designing novel inhibitors for targets like c-Jun N-terminal kinases (JNK). nih.govijpsonline.com

In Silico Prediction of Pharmacokinetic Properties (excluding toxicity)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. sifisheriessciences.comresearchgate.net These predictions help identify compounds with potentially poor pharmacokinetic profiles, allowing researchers to prioritize candidates that are more likely to be well-absorbed and have favorable distribution and metabolic stability.

For this compound, various parameters could be predicted using specialized software:

Absorption: Properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2) can be estimated. Physicochemical properties are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness." jocpr.com

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions. mdpi.com

While specific ADME prediction data tables for this compound are not available from the search results, numerous studies demonstrate the routine application of these predictive tools for various pyrimidine and pyridine (B92270) derivatives to guide the selection of compounds for further development. nih.govmdpi.com

Future Research Directions and Translational Potential of 6 Methyl 2 Pyridin 4 Yl Pyrimidin 4 Amine

Exploration of Novel Synthetic Pathways and Methodologies

Future research will likely focus on developing more efficient and versatile methods for synthesizing 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine and its derivatives. While established routes exist, innovation in synthetic chemistry can lead to cost-effective, scalable, and environmentally friendlier processes.

One promising area is the use of dichloropyrimidines as starting materials, followed by strategic reactions like Suzuki coupling. figshare.com This approach has been shown to be cost-effective for creating analogues. figshare.com Another established method involves the condensation of an amidine hydrochloride with various acetoacetates, followed by chlorination and subsequent displacement with an amine. nih.gov

Future methodologies could explore:

One-pot reactions: Streamlining multi-step syntheses into a single, efficient process to reduce waste and improve yield.

Catalytic advancements: Investigating new catalysts, such as novel palladium complexes for cross-coupling reactions, to enhance reaction rates and selectivity. google.com

Flow chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable production, which is particularly important for translating a compound from laboratory to industrial scale.

Green chemistry approaches: Employing greener solvents and reagents to minimize the environmental impact of synthesis.

A comparative table of synthetic approaches is presented below:

| Methodology | Key Intermediates | Advantages | Reference |

| Dichloropyrimidine Route | 2,4-Dichloropyrimidines, Boronic Acids | Cost-effective, modular | figshare.com |

| Amidine Condensation | Amidine hydrochloride, Acetoacetates | Versatile for creating diverse analogues | nih.gov |

| Nitropyrimidine Reduction | N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Key for producing specific advanced intermediates like Nilotinib | google.com |

Discovery of New Biological Targets and Polypharmacology

While existing research has identified targets for analogues of this compound, a comprehensive understanding of its full biological activity profile is still emerging. The concept of polypharmacology—where a single compound interacts with multiple targets—is a critical area for future investigation.

Initial studies on similar pyridinyl-pyrimidine scaffolds have shown inhibitory activity against enzymes like methionine aminopeptidases (MetAPs), which are crucial for protein modification and are potential anti-malarial targets. nih.gov Notably, the specific arrangement of the pyridine (B92270) and pyrimidine (B1678525) nitrogens is vital for metal chelation and inhibitory action, suggesting that the 4-pyridyl isomer may have a distinct target profile from the 2-pyridyl analogues studied. nih.gov

Future research should aim to:

Utilize proteomic screening: Employing techniques like chemical proteomics to pull down and identify new protein binding partners in an unbiased manner.

Investigate kinase selectivity: While analogues have been optimized for specific kinases like CDK4/6 and IRAK4, a broad kinase panel screening of this compound could reveal unexpected inhibitory activities against other kinases, which could be exploited for different therapeutic indications. acs.orgnih.gov

Explore non-enzyme targets: Investigate potential interactions with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to broaden the scope of its potential applications.

Development of Advanced Analogues with Enhanced Selectivity and Potency

The core structure of this compound is a fertile ground for medicinal chemistry optimization. The development of advanced analogues with superior properties is a key translational goal. Research has demonstrated that modifications to the pyrimidine scaffold can yield highly potent and selective inhibitors for various targets.

For instance, the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives led to highly potent and selective CDK4/6 inhibitors for cancer therapy. acs.org Similarly, strategic modifications of a pyrido[3,4-d]pyrimidine (B3350098) core, such as the introduction of a methyl group, were found to curb metabolism and significantly improve stability, leading to the discovery of a clinical candidate. acs.org

Future analogue development could focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the methyl group, the amine, and the pyridine ring to understand their contributions to activity and selectivity.

Introduction of fluorine atoms: As seen in agrochemical research, adding fluorine can enhance biological activity and metabolic stability. agropages.com

Conformational restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

| Analogue Series | Target | Key Optimization Finding | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 | Achieved high potency and selectivity for cancer treatment. | acs.org |

| Pyridone-indole scaffold | EZH2 | Optimization of physicochemical properties led to a clinical candidate for B-cell lymphomas. | acs.org |

| Pyrido[3,4-d]pyrimidines | MPS1 | Introduction of a methyl group improved metabolic stability. | acs.org |

| 5-Aryl-2,4-diaminopyrimidines | IRAK4 | Substituents at the 5-position improved selectivity over TAK1 kinase. | nih.gov |

Applications in Chemical Biology Probes and Tool Compounds

A well-characterized molecule with specific biological activity can serve as a valuable tool for basic research. This compound and its optimized analogues have the potential to be developed into chemical probes to investigate complex biological pathways.

For example, potent and selective inhibitors are instrumental in validating the role of specific enzymes in disease processes. A highly selective analogue of this compound could be used to study the cellular consequences of inhibiting a particular kinase or enzyme, helping to elucidate its function. The development of pyridone-based EZH2 inhibitors serves as a template, where a chemical probe was used as a starting point for a focused campaign to create a clinical candidate. acs.org

Future directions include:

Development of photoaffinity probes: Attaching a photoreactive group to the molecule would allow for covalent labeling and identification of its direct binding partners within a cell.

Creation of fluorescently tagged analogues: Synthesizing fluorescent versions of the compound to visualize its subcellular localization and track its movement in real-time.

Use in target validation: Employing a highly selective analogue as a "tool compound" to confirm the therapeutic hypothesis for a novel biological target before committing to a full-fledged drug discovery program.

Potential for Agrochemical and Pharmaceutical Innovation (pre-clinical stage)

The pyrimidine-amine scaffold is present in numerous bioactive compounds, suggesting broad potential for this compound in both agriculture and medicine.

Agrochemical Innovation: Pyrimidine derivatives are a cornerstone of modern agrochemicals. acs.org Research into related structures has revealed significant fungicidal and insecticidal activity. acs.org For example, pyrimidin-4-amine derivatives containing an oxadiazole moiety have shown excellent activity against pests like Mythimna separata and fungi such as Pseudoperonospora cubensis. acs.org The pyridine component is also a key "chip" in pesticide manufacturing, with fluorinated pyridine derivatives showing high efficacy and lower environmental residue. agropages.com Future pre-clinical research should screen this compound and its novel analogues for:

Herbicidal activity: Testing against a panel of common weeds.

Fungicidal activity: Evaluating efficacy against major plant pathogens.

Insecticidal activity: Assessing toxicity against a range of agricultural pests.

Pharmaceutical Innovation: The most significant pre-clinical potential lies in its role as a scaffold for kinase inhibitors. Analogues have shown potent activity against kinases implicated in cancer (CDK4/6) and inflammatory diseases (IRAK4). acs.orgnih.gov The development of compounds like Nilotinib, which contains a related 4-(pyridin-3-yl)pyrimidin-2-yl)amino core, underscores the pharmaceutical value of this chemical class. google.com

Future pre-clinical pharmaceutical development should involve:

In vivo efficacy studies: Testing optimized analogues in animal models of cancer, inflammation, or other relevant diseases. researchgate.net

Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.

Toxicology studies: Evaluating the safety profile of promising candidates to identify any potential liabilities before human trials.

Q & A

Q. What are the established synthetic routes for 6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine?

Methodological Answer: The compound is typically synthesized via a two-step approach:

Intermediate Formation : React 6-methylpyrimidin-4-amine derivatives with pyridinyl halides under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃, DME:H₂O at 150°C) to introduce the pyridinyl group .

Functionalization : Post-coupling modifications, such as methylation or amine substitution, are performed using formaldehyde and morpholine under reflux in ethanol .

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., torsion angles between pyrimidine and pyridine rings) .

- NMR :

- ¹H NMR : Identify methyl protons (~δ 2.3 ppm) and pyridinyl aromatic protons (δ 7.2–8.5 ppm).

- ¹³C NMR : Confirm sp² carbons (pyrimidine/pyridine rings) and methyl groups (~δ 20–25 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 201.1) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

Methodological Answer: Regioselective substitution on the pyrimidine ring is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl) direct electrophiles to the less electron-deficient position.

- Catalytic Systems : Use Pd-based catalysts with sterically hindered ligands to favor substitution at the 2-position over the 4-position .

Example :

In a study, Pd(PPh₃)₄ achieved 85% regioselectivity for pyridinyl substitution at the 2-position of pyrimidine .

Q. How do crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer: Conflicting bioactivity data (e.g., kinase inhibition vs. inactivity) can arise from conformational flexibility.

- Crystal Structure Analysis : Compare bond angles and dihedral angles of active vs. inactive analogs. For instance, a planar pyrimidine-pyridine system enhances π-π stacking with kinase active sites .

- Molecular Docking : Validate binding poses using software like AutoDock Vina, correlating crystallographic data with enzyme assays .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing reaction time from 10 h to 4 h .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and improve yield (>90% vs. 75% with homogeneous catalysts) .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 10 h reflux | 68 | 95 |

| DMF, 4 h reflux | 92 | 98 |

Q. How can computational models predict metabolic stability?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to calculate logP (predicted ~1.8) and CYP450 inhibition profiles.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidative metabolism. For this compound, a low HOMO energy (-6.2 eV) suggests resistance to oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

Methodological Answer:

- Assay Variability : Standardize assay conditions (e.g., ATP concentration, pH 7.4) to minimize variability.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show inconsistency .

Example :

A study reported IC₅₀ = 50 nM (fluorescence) vs. 120 nM (SPR), attributed to compound aggregation in the former .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.